YR96Aev23S
Description
YR96Aev23S is the Unique Ingredient Identifier (UNII) for the enantiomer (1S,3S) of 2,3-dihydro-1,3-dimethyl-1H-indene, a bicyclic organic compound with the CAS registry number 200426-01-3 . Its structure consists of a partially saturated indene core with two methyl substituents at the 1- and 3-positions. The stereochemistry of this compound is critical, as enantiomers of dihydroindenes often exhibit distinct physicochemical and biological properties due to their chiral centers.
Properties
CAS No. |
200426-01-3 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
IIJUYSSJMAITHJ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 1,3-dimethylindene under acidic conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydro-1,3-dimethyl-1H-indene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The starting material, 1,3-dimethylindene, is fed into the reactor along with hydrogen gas, and the reaction mixture is passed over a fixed bed of Pd/C catalyst at high pressure .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-indene and its derivatives involves interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation . The compound can also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Experimental data for this compound (e.g., exact LogP, toxicity) are absent in the provided evidence, necessitating further studies.
- Stereochemical Specificity : The (1S,3S) configuration likely confers unique biological activity, warranting enantiomer-specific assays .
- Synthetic Challenges : Scalable production of this compound requires advanced chiral separation techniques, contrasting with simpler racemate synthesis .
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